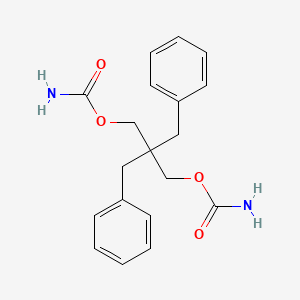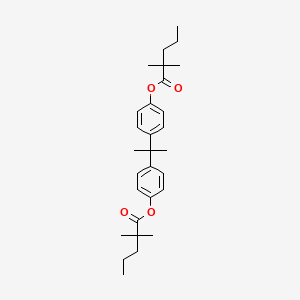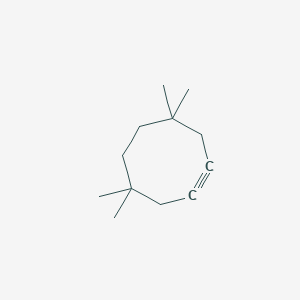
4,4,7,7-Tetramethylcyclooct-1-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,7,7-Tetramethylcyclooct-1-yne is a chemical compound known for its unique structure and reactivity. It is a derivative of cyclooctyne, characterized by the presence of four methyl groups at positions 4 and 7 on the cyclooctyne ring. This compound is of significant interest in organic chemistry due to its strained alkyne structure, which imparts high reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,7,7-Tetramethylcyclooct-1-yne typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dihalide with a strong base to induce cyclization and form the desired alkyne. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions: 4,4,7,7-Tetramethylcyclooct-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclooctyne ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Organolithium reagents or Grignard reagents are often used under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alkanes.
科学研究应用
4,4,7,7-Tetramethylcyclooct-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: It finds applications in the synthesis of advanced materials and polymers.
作用机制
The mechanism by which 4,4,7,7-Tetramethylcyclooct-1-yne exerts its effects is primarily through its strained alkyne structure, which makes it highly reactive. This reactivity allows it to participate in click chemistry reactions, forming stable triazole linkages with azides. The molecular targets and pathways involved include the formation of covalent bonds with biomolecules, enabling precise labeling and tracking in biological systems.
相似化合物的比较
Cyclooctyne: The parent compound, less sterically hindered and less reactive.
Dibenzocyclooctyne: A derivative with enhanced stability and reactivity.
Bicyclo[6.1.0]non-4-yne: Another strained alkyne with similar reactivity.
Uniqueness: 4,4,7,7-Tetramethylcyclooct-1-yne is unique due to its high reactivity and steric hindrance, which makes it particularly useful in bioorthogonal chemistry. Its ability to form stable conjugates with biomolecules sets it apart from other similar compounds.
属性
CAS 编号 |
20965-37-1 |
|---|---|
分子式 |
C12H20 |
分子量 |
164.29 g/mol |
IUPAC 名称 |
4,4,7,7-tetramethylcyclooctyne |
InChI |
InChI=1S/C12H20/c1-11(2)7-5-6-8-12(3,4)10-9-11/h7-10H2,1-4H3 |
InChI 键 |
YRDCKQVCVGYNIP-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC#CC1)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


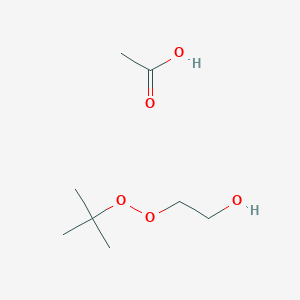
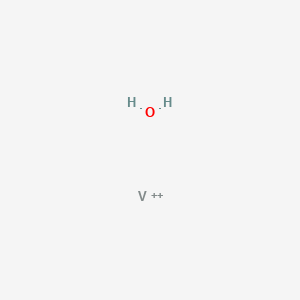
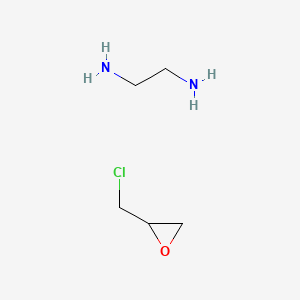
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)
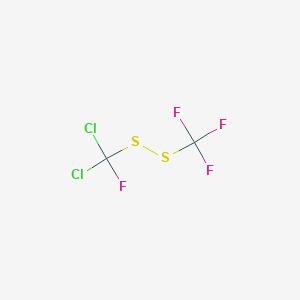

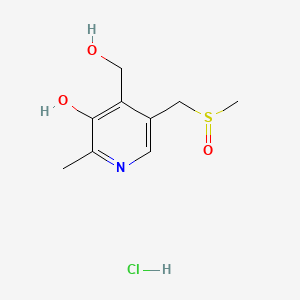
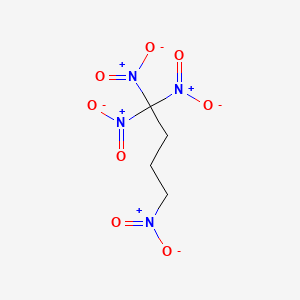
![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)
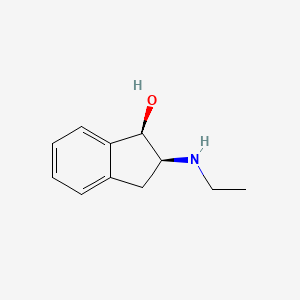

![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14706551.png)
